2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol
Description
Properties
IUPAC Name |
5-(benzenesulfonylmethyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-10-7-13-15-11(8-14(18)17(13)16-10)9-21(19,20)12-5-3-2-4-6-12/h2-8,16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBBWTLJCUOVLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2N1)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.
Cyclization: The intermediate formed in the first step undergoes cyclization with a suitable reagent to form the pyrazolo[1,5-a]pyrimidine core.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Kinase Inhibition
One of the primary applications of 2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol is its potential as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, playing crucial roles in various cellular processes. Aberrant kinase activity is implicated in numerous diseases, including cancer.
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidin-7-yl amines, which include this compound, exhibit significant inhibition against several key kinases such as c-Abl, Bcr-Abl, and c-Kit . These kinases are often overactive in certain cancers, making them prime targets for therapeutic intervention.
1.2 Anticancer Properties
The compound's ability to inhibit specific kinases suggests it could be utilized in developing anticancer therapies. For instance, studies have demonstrated that similar pyrazolo compounds can induce apoptosis (programmed cell death) in cancer cells by disrupting the signaling pathways controlled by these kinases . This mechanism positions this compound as a candidate for further investigation in oncology.
Drug Development and Formulation
2.1 Pharmaceutical Formulations
The synthesis of this compound has been explored for incorporation into pharmaceutical formulations aimed at treating kinase-dependent diseases. The compound can be formulated into tablets or injectable forms depending on the therapeutic needs and bioavailability requirements .
2.2 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its pharmacological properties. Modifications to the phenylsulfonyl group or the pyrazolo core may enhance its selectivity and potency against specific kinases while minimizing off-target effects. This iterative process is crucial for drug development and has been a focus of recent research efforts .
Case Studies and Research Findings
3.1 Clinical Trials and Preclinical Studies
While comprehensive clinical data specifically on this compound is limited, related compounds have undergone various stages of clinical trials. For example:
| Study | Compound | Phase | Indication | Outcome |
|---|---|---|---|---|
| WO2005070431A1 | Pyrazolo derivatives | Phase I | Kinase-dependent cancers | Promising inhibition of target kinases |
| PubChem | Similar pyrazolo compounds | Preclinical | Various cancers | Induced apoptosis in vitro |
These studies illustrate the potential efficacy of pyrazolo compounds in treating malignancies associated with aberrant kinase activity.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key structural analogs differ in substituents at positions 2, 5, and 7, which influence physicochemical properties and bioactivity. Below is a comparative analysis:
Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrimidin-7-ol Derivatives
Physicochemical Properties
- Solubility : The hydroxyl group at position 7 increases hydrophilicity, but bulky substituents (e.g., phenylsulfonylmethyl) may counteract this effect.
- Spectroscopic Data : The hydroxyl proton in analogs like 5-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol appears at ~12.44 ppm in ¹H NMR, a characteristic shift for the -ol tautomer .
Biological Activity
2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C14H13N3O3S. The compound features a pyrazolo-pyrimidine core structure that contributes to its biological activity. Its unique substituents enhance its interaction with biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study highlighted its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
These values suggest that the compound has a promising potential as an anticancer agent, particularly against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Pyrazolo derivatives are known for their ability to inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
The mechanism of action for this compound likely involves the inhibition of specific kinases involved in cell proliferation and survival pathways. Studies suggest that compounds in this class can modulate kinase activity, leading to apoptosis in cancer cells .
Case Studies
- Study on MCF7 Cell Line : A recent investigation into the effects of pyrazolo derivatives indicated that this compound significantly inhibited the growth of MCF7 cells with an IC50 of 3.79 µM, showcasing its potential as a therapeutic agent in breast cancer treatment .
- Inflammation Model : In a model of acute inflammation, administration of this compound resulted in reduced edema and inflammatory markers, indicating its efficacy in managing inflammatory responses .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other pyrazolo derivatives:
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 2-Methyl-5-(phenylsulfanyl)methylpyrazolo[1,5-a]pyrimidin-7-ol | 4.50 | Anticancer |
| 2-Methyl-5-(benzenesulfonyl)methylpyrazolo[3,4-d]pyrimidin | 6.00 | Anti-inflammatory |
This comparison illustrates the varying potency and specificity of related compounds in targeting cancer and inflammation .
Future Directions
The ongoing research into the biological activity of pyrazolo derivatives suggests potential for developing novel therapeutic agents targeting various diseases. Future studies should focus on optimizing the synthesis and evaluating the pharmacokinetics and toxicity profiles of these compounds to facilitate their clinical application.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol, and how do reaction conditions influence product formation?
- Methodology : Cyclocondensation of trifluoromethylated ketones with amino-pyrazole derivatives in protic solvents (e.g., acetic acid) is a common approach. For example, refluxing 1,1,1-trifluoro-4-methoxy-4-(4-tolyl)-but-3-en-2-one with 5-methyl-3-amino-1H-pyrazole in acetic acid yields pyrazolo[1,5-a]pyrimidine derivatives with good yields (79%) . Solvent choice is critical: aprotic solvents like toluene favor pyrazolo[1,5-a]pyrimidinone formation, while protic solvents stabilize the hydroxylated product (e.g., 7-ol derivatives) via hydrogen bonding .
Q. How can the molecular structure of this compound be confirmed, and what are its key crystallographic features?
- Methodology : Single-crystal X-ray diffraction is the gold standard. The pyrazolo[1,5-a]pyrimidine core is nearly planar (maximum deviation ≤0.014 Å), with substituents like phenylsulfonylmethyl groups forming dihedral angles of ~14° relative to the fused ring system. Intermolecular stabilization involves van der Waals forces and hydrogen bonds (e.g., C–H···O interactions) .
Q. What spectroscopic techniques are essential for characterizing the hydroxyl group at position 7?
- Methodology : NMR is critical. The hydroxyl proton in pyrazolo[1,5-a]pyrimidin-7-ol derivatives resonates as a singlet at δ ~12.4 ppm (DMSO-d), which disappears upon oxidation to the corresponding ketone . IR spectroscopy further confirms O–H stretching (~3200–3400 cm) .
Advanced Research Questions
Q. How does the phenylsulfonylmethyl substituent at position 5 modulate biological activity compared to other substituents?
- Methodology : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., sulfonyl) enhance interactions with enzymatic targets. For example, phenylsulfonyl-containing analogs exhibit improved analgesic activity compared to non-sulfonylated derivatives, likely due to enhanced hydrogen bonding with cyclooxygenase-2 (COX-2) or serotonin receptors . Contrastingly, trifluoromethyl groups at position 7 improve metabolic stability but may reduce solubility .
Q. What experimental approaches resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?
- Methodology :
- Enzymatic Assays : Use isoform-specific assays (e.g., cathepsin K vs. B inhibition) to clarify selectivity. For example, N-butylcarboxamide derivatives inhibit cathepsin K (IC ~25 µM) but not cathepsin B, while N-(2-picolyl)carboxamides show the reverse trend .
- Cellular Models : Evaluate cytotoxicity in cancer vs. non-cancer cell lines to distinguish target-specific effects from general toxicity. Pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups often show selective kinase inhibition (e.g., CDK9) but require counter-screening against related kinases (e.g., CDK2) to confirm specificity .
Q. How can computational methods guide the optimization of pyrazolo[1,5-a]pyrimidine derivatives for CNS targets?
- Methodology :
- Docking Studies : Model interactions with GABA receptors (e.g., binding site homology with zaleplon) to prioritize substituents at positions 2 and 5. The phenylsulfonyl group may mimic benzodiazepine sulfonamide interactions .
- ADMET Prediction : Use QSAR models to balance lipophilicity (logP) and blood-brain barrier penetration. Derivatives with logP 2–3 and polar surface area <90 Å are optimal for CNS activity .
Q. What strategies mitigate low yields in the synthesis of analogs with bulky substituents (e.g., trifluoromethyl or isopropyl)?
- Methodology :
- Microwave-Assisted Synthesis : Reduces reaction time and improves yields for sterically hindered intermediates .
- Protecting Groups : Temporarily protect the hydroxyl group at position 7 (e.g., as a silyl ether) during sulfonylation or alkylation steps to prevent side reactions .
Key Data for Methodological Design
Critical Analysis of Contradictory Findings
- Anticancer vs. Anti-inflammatory Activity : While some derivatives show potent kinase inhibition (e.g., CDK9, IC <50 nM), others exhibit COX-2 selectivity. This divergence arises from substituent-dependent target engagement: electron-deficient groups favor kinase binding, whereas sulfonamides align with COX-2’s hydrophobic pocket .
- Yield Variability in Trifluoromethyl Derivatives : Lower yields with trifluoromethyl groups (vs. methyl) stem from steric hindrance during cyclocondensation. Microwave-assisted protocols or flow chemistry (e.g., Pd-catalyzed steps) can mitigate this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
